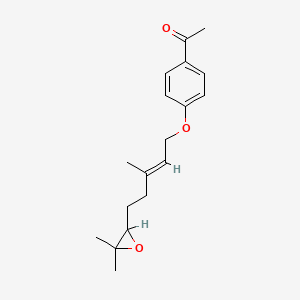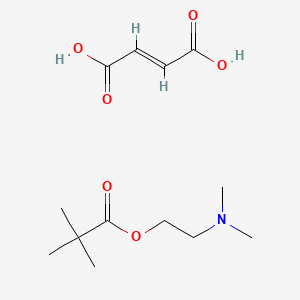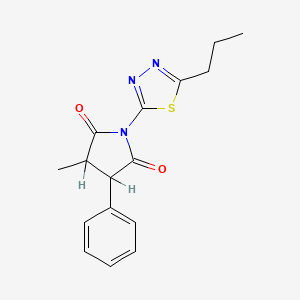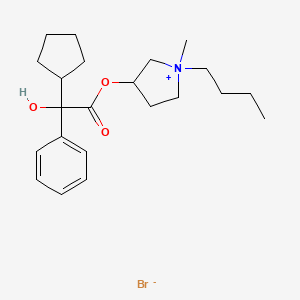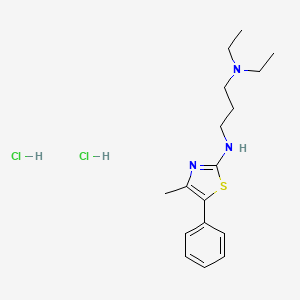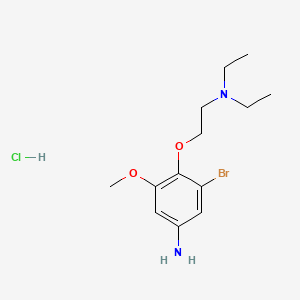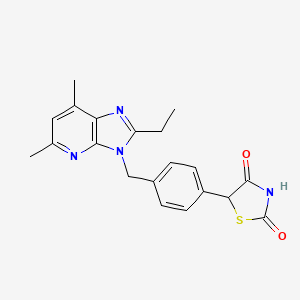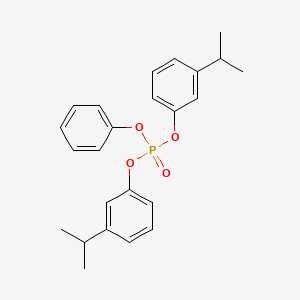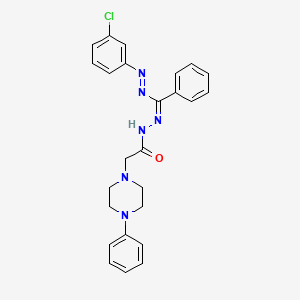
4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a piperazine ring, a phenyl group, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide typically involves the reaction of 4-phenyl-1-piperazineacetic acid with a suitable hydrazide derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Phenyl-1-piperazineacetic acid (((3-chlorophenyl)azo)phenylmethylene)hydrazide include:
1-(3-Chlorophenyl)piperazine: Known for its use in various pharmaceutical applications.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used as an intermediate in the synthesis of other complex molecules.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a piperazine ring and a hydrazide functional group.
Eigenschaften
CAS-Nummer |
127718-32-5 |
|---|---|
Molekularformel |
C25H25ClN6O |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
N-[(Z)-[[(3-chlorophenyl)diazenyl]-phenylmethylidene]amino]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H25ClN6O/c26-21-10-7-11-22(18-21)27-29-25(20-8-3-1-4-9-20)30-28-24(33)19-31-14-16-32(17-15-31)23-12-5-2-6-13-23/h1-13,18H,14-17,19H2,(H,28,33)/b29-27?,30-25- |
InChI-Schlüssel |
BHPDLBRRKMTDGV-FTGRWOICSA-N |
Isomerische SMILES |
C1CN(CCN1CC(=O)N/N=C(/C2=CC=CC=C2)\N=NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC(=O)NN=C(C2=CC=CC=C2)N=NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



